

# 119Sn NMR Characterization of Dimethoxytin Complexes: A Comparative Technical Guide

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## Compound of Interest

Compound Name: *Dimethoxytin*  
CAS No.: *14794-99-1*  
Cat. No.: *B085004*

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## Executive Summary

In the development of organotin therapeutics and catalysts, the "**Dimethoxytin**" moiety ( ) presents a unique characterization challenge.[1] Unlike rigid solid-state techniques, solution-phase chemistry often involves a dynamic equilibrium between monomeric, dimeric, and oligomeric species.[1] This guide outlines why

Sn NMR is the superior analytical tool for resolving these solution-state behaviors, offering a direct window into coordination geometry that X-ray crystallography and

H NMR cannot provide.[1]

## Part 1: Technical Deep Dive – The Physics of Coordination

The core value of

Sn NMR lies in its massive chemical shift range (~4500 ppm) and its extreme sensitivity to coordination number.[1] For **dimethoxytin** complexes, the tin center acts as a Lewis acid, while

the methoxy oxygen acts as a Lewis base.[1] This duality leads to intermolecular coordination (bridging) that drastically alters the chemical shift.[1][2]

## The "Coordination Shift" Phenomenon

A critical insight for researchers is the upfield shift associated with increased coordination.[1]

- 4-Coordinate (Monomer):

+200 to -60 ppm[1]

- 5-Coordinate (Dimer/Adduct):

-90 to -190 ppm[1]

- 6-Coordinate (Polymer/Chelate):

-210 to -400 ppm

Expert Insight: The steric bulk of the alkyl group (

) on the tin dictates the aggregation state.[1]

- Dimethyltin dimethoxide (

): Low steric hindrance allows formation of 5- or 6-coordinate oligomers in solution, resulting in a shielded (negative) shift (

-126 ppm).[1]

- Dibutyltin dimethoxide (

): The bulky butyl groups often inhibit oligomerization in non-coordinating solvents, stabilizing the 4-coordinate monomer and resulting in a deshielded (positive) shift (

+183 ppm).[1]

## Part 2: Comparative Analysis

The following table contrasts

Sn NMR with alternative characterization methods for **Dimethoxytin** complexes.

**Table 1: Performance Comparison of Characterization Techniques**

Feature	Sn NMR	X-Ray Crystallography	H / C NMR
Primary Output	Coordination Geometry & Aggregation State	Precise Bond Lengths & Angles	Ligand Identity & Stoichiometry
State of Matter	Solution (Dynamic)	Solid (Static)	Solution
Differentiation	High: Distinguishes monomer vs. dimer instantly via chemical shift.[1]	Low: Forces a single lattice structure; misses solution dynamics.[2]	Medium: Indirect evidence via shielding; often ambiguous.[2]
Sample Req.	~50 mg, Inert Solvent (e.g., )	Single Crystal (Hard to grow for waxy alkoxides)	< 5 mg
Key Blindspot	Fast exchange can average signals.[1][2]	Cannot predict bioavailability/catalytic activity in solution.	Tin center is "invisible"; infers structure indirectly.[2]

**Table 2: Reference Chemical Shift Data (in Non-Coordinating Solvents)**

Compound	Structure	Sn (ppm)	Coordination No.[1][2][3]
	Monomer	+183	4
	Oligomer/Dimer	-126	5 or 6
	Precursor	+123	4
	Mono-alkoxide	+83	4

“

*Note: All shifts referenced to*

(

0.0 ppm). Data compiled from [1, 2].

## Part 3: Experimental Protocols

To ensure data integrity, the synthesis and characterization must be performed under strictly anhydrous conditions.[1] Hydrolysis of

bonds yields stannoxanes (

), which appear as distinct signals (e.g., -80 to -140 ppm).[1]

### Protocol A: Synthesis of Dibutyltin Dimethoxide (

)

This protocol avoids the use of toxic metallic sodium by using sodium methoxide.[1]

- Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar. Purge with Argon for 15 mins.
- Reagents: Add Dibutyltin dichloride ( ) (3.04 g, 10 mmol) and anhydrous Methanol (20 mL).
- Alkoxylation: Slowly add a solution of Sodium Methoxide (1.08 g, 20 mmol) in MeOH (10 mL) via cannula.
  - Observation: White precipitate (NaCl) forms immediately.[1][2]
- Reaction: Stir at room temperature for 2 hours under Argon.
- Workup:

- Filter the mixture through a Schlenk frit (under Argon) to remove NaCl.[1][2]
- Remove solvent from the filtrate under vacuum (0.1 mmHg) at room temperature.[1][2]
- Caution: Do not heat excessively; alkoxides can disproportionate.[2]
- Yield: Colorless, moisture-sensitive oil.[2] Yield >90%.

## Protocol B:

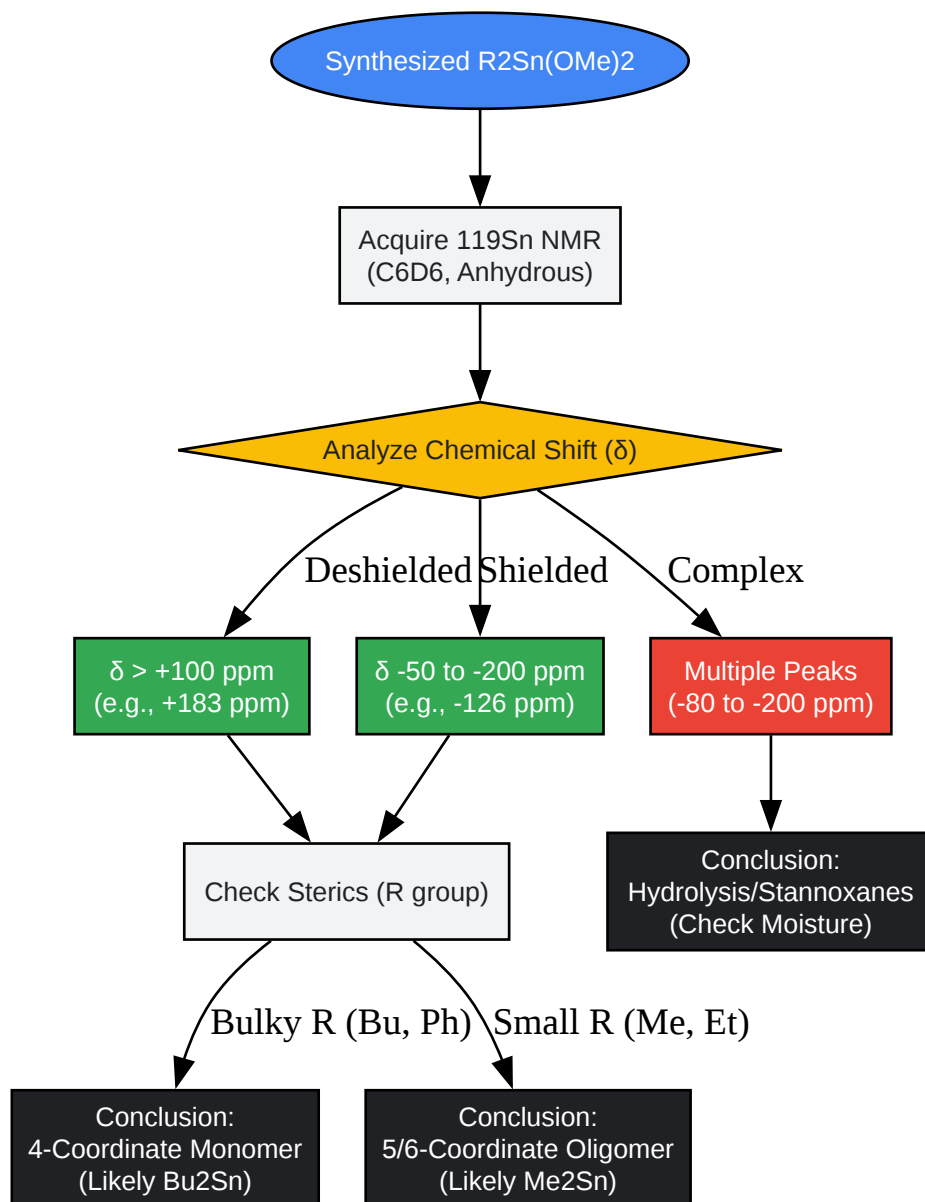
### Sn NMR Acquisition

- Sample Prep: Dissolve ~50 mg of the product in 0.6 mL anhydrous Benzene-  
or Toluene-  
inside a glovebox. Seal the NMR tube with Parafilm or use a J. Young valve tube.[2]
  - Why Benzene? Chloroform ( ) can contain traces of HCl/DCl, which will decompose the alkoxide back to the chloride.[1]
- Instrument Parameters:
  - Nucleus:  
Sn (Direct observe).[1][2][4]
  - Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if quantitative, though standard decoupled is fine for structure).
  - Relaxation Delay ( ): 2–5 seconds (Tin relaxes relatively quickly due to CSA).
  - Spectral Width: 800 ppm (centered at -100 ppm).[1][2]
- Referencing: External standard of  
in

set to 0.0 ppm.

## Part 4: Visualization & Logic Flow[1][2]

The following diagram illustrates the decision logic for characterizing the product.



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Caption: Decision tree for interpreting

Sn NMR data of dialkyltin dimethoxides based on chemical shift and steric factors.

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